molecular formula C13H12O6 B8317399 Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate

Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate

Cat. No.: B8317399
M. Wt: 264.23 g/mol
InChI Key: BHAVJIWZIRSEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate is a useful research compound. Its molecular formula is C13H12O6 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

dimethyl 2-(1,3-benzodioxol-5-ylmethylidene)propanedioate

InChI

InChI=1S/C13H12O6/c1-16-12(14)9(13(15)17-2)5-8-3-4-10-11(6-8)19-7-18-10/h3-6H,7H2,1-2H3

InChI Key

BHAVJIWZIRSEHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperonal (15.0 g, 0.1 mol), dimethyl malonate (13.4 g, 0.1 mol), acetic acid (0.32 g, 5.3 mmol) and piperidine (0.43 g, 5.0 mmol) in benzene (200 ml) was stired and refluxed for 6 h with azeotropic distillation of H2O. The solvent was then removed at reduced pressure and the residue dissolved in ethyl acetate (100 ml). This solution was then extracted with 5% HCl (1X, 50 ml), then 5% Na2 CO3 (1X, 50 ml) followed by extraction with saturated aqueous NaCl (1x, 50 ml). The organic layer was dried (MgSO4), filtered and the solvent removed at reduced pressure to give a clear light oil (22.4 g) which solidified in part on standing. The oil was removed (by pipet) and the residual solid (18.3 g) recrystallized from ethanol (1X) to give 14.6 g (55%) of (a) as a crystalline white solid; mp 77°-74°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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